molecular formula C19H27N3O3 B267427 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B267427
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: QBFDXCDXQLLLMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Wirkmechanismus

TAK-659 binds to the active site of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. The inhibition of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also leads to the disruption of the tumor microenvironment, including the inhibition of cytokine production and the recruitment of immune cells.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and migration of B-cells, leading to a reduction in tumor burden. In addition, TAK-659 has been shown to modulate the immune system, including the activation of T-cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations, including its relatively low solubility and potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and other 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors. One area of focus is the development of combination therapies, including the combination of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors with other targeted therapies or immunotherapies. Another area of interest is the development of predictive biomarkers for patient selection and monitoring of treatment response. Finally, there is a need for further research into the mechanisms of resistance to 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors, and the development of strategies to overcome this resistance.

Synthesemethoden

TAK-659 can be synthesized using a multistep process that involves the reaction of various starting materials, including 4-aminobenzamide, cyclohexyl isocyanate, and tetrahydrofuran. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide activity and inducing apoptosis in B-cells. In addition, TAK-659 has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Eigenschaften

Produktname

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C19H27N3O3

Molekulargewicht

345.4 g/mol

IUPAC-Name

4-(cyclohexylcarbamoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h8-11,15,17H,1-7,12-13H2,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

QBFDXCDXQLLLMO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Kanonische SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.